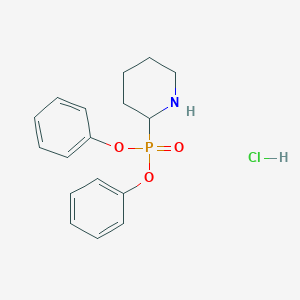

Diphenyl piperidine-2-phosphonate hcl

Description

Significance of Organophosphorus Compounds and Phosphonates in Medicinal Chemistry

Organophosphorus chemistry plays a crucial role in drug research and development. researchgate.net These compounds are integral to numerous biochemical processes, and their synthetic analogues have been successfully translated into a variety of clinical applications, including antiviral and anticancer therapies. researchgate.netjelsciences.com

A key feature of phosphonates is their ability to serve as structural mimics of phosphate (B84403) monoesters or the tetrahedral intermediates formed during carboxyl group transformations. researchgate.net This mimicry allows them to interact with the active sites of enzymes that recognize phosphate-containing substrates. wikipedia.orgacs.org Unlike phosphate esters, however, phosphonates can be designed to be resistant to enzymatic cleavage, making them effective and stable inhibitors of target enzymes. nih.govschoolbag.info This has led to the development of phosphonate-containing drugs for a range of conditions, including viral infections and bone metabolism disorders. wikipedia.orgontosight.ai

The defining characteristic of phosphonates is the presence of a direct carbon-phosphorus (C-P) bond. nih.gov This bond is significantly more stable and resistant to enzymatic and chemical hydrolysis compared to the phosphate ester (P-O-C) bond found in many biological molecules. nih.govfrontiersin.org This inherent stability ensures that phosphonate-containing drugs can maintain their structural integrity in the physiological environment, leading to a longer duration of action and improved therapeutic efficacy. frontiersin.org The non-hydrolyzable nature of the P-C bond is a critical advantage in designing molecules that can withstand metabolic degradation. nih.gov

Importance of Piperidine (B6355638) Scaffolds in Drug Discovery and Development

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals. researchgate.netwikipedia.org Its widespread use is a testament to its favorable chemical and biological properties, which make it a versatile building block in drug design. arizona.edunih.gov

The piperidine scaffold possesses a chair-like conformation that provides a three-dimensional structure capable of interacting with biological targets in a specific manner. wikipedia.org This structural rigidity, combined with the potential for substitution at various positions on the ring, allows for the precise orientation of pharmacophoric groups. nih.gov The introduction of chiral centers into the piperidine ring can further enhance binding affinity and selectivity for a target protein. researchgate.netthieme-connect.com The flexibility to introduce diverse substituents enables the fine-tuning of a molecule's biological activity. thieme-connect.com

Overview of Diphenyl Piperidine-2-phosphonate Hydrochloride in Relevant Chemical Space

Diphenyl piperidine-2-phosphonate hydrochloride is a chemical entity that combines the key features of both phosphonates and piperidines. Its structure consists of a piperidine ring with a diphenyl phosphonate (B1237965) group attached at the 2-position, and it is supplied as a hydrochloride salt. bldpharm.comchemicalbook.comchemcd.com This compound is situated at the intersection of two well-established areas of medicinal chemistry, suggesting its potential for biological activity.

| Compound Identifier | Value |

| CAS Number | 174298-15-8 |

| Molecular Formula | C17H21ClNO3P |

| Molecular Weight | 353.78 g/mol |

Table 1: Chemical Identifiers for Diphenyl piperidine-2-phosphonate hydrochloride. bldpharm.comchemicalbook.comchemcd.com

The diphenyl phosphonate portion of the molecule introduces the stable P-C bond and the potential to mimic phosphate interactions, while the piperidine ring provides a defined three-dimensional scaffold and can influence its pharmacokinetic properties. The specific arrangement of these functional groups in Diphenyl piperidine-2-phosphonate hydrochloride defines its unique place in the chemical space of potential bioactive molecules.

Structure

2D Structure

Properties

IUPAC Name |

2-diphenoxyphosphorylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20NO3P.ClH/c19-22(17-13-7-8-14-18-17,20-15-9-3-1-4-10-15)21-16-11-5-2-6-12-16;/h1-6,9-12,17-18H,7-8,13-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBCYEVOEHZSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClNO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598765 | |

| Record name | Diphenyl piperidin-2-ylphosphonate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174298-15-8 | |

| Record name | Phosphonic acid, 2-piperidinyl-, diphenyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174298-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl piperidin-2-ylphosphonate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diphenyl Piperidine 2 Phosphonate Hydrochloride and Analogues

Historical Development of Synthetic Routes for α-Aminoalkylphosphonates

The development of synthetic methods for α-aminoalkylphosphonates has evolved significantly, with a focus on efficiency, atom economy, and stereoselectivity. Early methods have been refined, and new catalytic systems have been introduced to overcome limitations such as harsh reaction conditions or low yields. researchgate.netunicamp.br

Birum-Oleksyszyn Reaction and its Optimization

The Birum-Oleksyszyn reaction is a prominent one-pot, three-component synthesis that involves the condensation of a carbonyl compound, a carbamate (B1207046) (or other nitrogen source), and a triaryl or trialkyl phosphite (B83602). nih.govresearchgate.net The reaction typically proceeds through the in-situ formation of an N-acylimine intermediate, which is then attacked by the nucleophilic phosphite.

However, the reaction is often complicated by a network of side reactions. nih.govresearchgate.net The imine intermediate can react with a second molecule of carbamate to form an aminal, and water generated during imine formation can hydrolyze the phosphite reagent and the product. nih.govresearchgate.net Consequently, optimization of reaction conditions is crucial for achieving high yields and purity.

Optimization strategies have centered on the use of catalysts to promote the desired reaction pathway. Both Brønsted and Lewis acids have been shown to be effective. An extensive screening of catalysts for a model Birum-Oleksyszyn reaction identified yttrium triflate (Y(OTf)₃) as a highly efficient and selective catalyst, providing a balance between promoting the main reaction and suppressing unwanted side reactions. nih.govrsc.org Other effective catalysts include bismuth triflate (Bi(OTf)₃) and copper triflate (Cu(OTf)₂). researchgate.net The choice of solvent and temperature also plays a critical role; for instance, acetonitrile (B52724) is often a suitable solvent, and moderate temperatures can help minimize degradation. mdpi.com

Table 1: Effect of Different Catalysts on the Birum-Oleksyszyn Reaction A model reaction to illustrate the impact of various catalysts on product yield and selectivity.

| Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Y(OTf)₃ | Acetonitrile | 4 | 75 | 95 | nih.gov |

| Sc(OTf)₃ | Acetonitrile | 4 | 72 | 93 | nih.gov |

| BF₃·Et₂O | Acetonitrile | 4 | Low Yield (Polymerization) | - | researchgate.net |

| Methanesulfonic Acid | Acetonitrile | 0.5 | 91 | - | mdpi.com |

| No Catalyst | Acetonitrile | 24 | <10 | - | nih.gov |

Three-Component Synthesis Approaches

The Birum-Oleksyszyn reaction is a subset of the broader class of three-component syntheses for α-aminoalkylphosphonates, the most famous of which is the Kabachnik-Fields reaction. researchgate.net These methods are highly valued for their convergence and atom economy, constructing complex molecules from simple precursors in a single step. researchgate.net The general scheme involves an amine, a carbonyl compound, and a hydrophosphoryl compound (like a dialkyl phosphite).

A wide array of catalysts have been developed to facilitate these transformations under milder and more environmentally friendly conditions. These include:

Lewis Acids: Aluminum triflate (Al(OTf)₃) has been used for solvent-free synthesis of primary 1-aminophosphonates. researchgate.net

Organocatalysts: L-proline has been demonstrated as an efficient organocatalyst for the reaction between aldehydes, amines, and triethyl phosphite at room temperature, affording excellent yields in short reaction times. researchgate.net

Heterogeneous Catalysts: Pyrophosphate Na₂CaP₂O₇ has been utilized as an efficient, reusable catalyst for the three-component coupling under solvent-free conditions at room temperature. researchgate.net

Other Systems: A simple system of iodine and iron has been shown to catalyze the reaction of aldehydes, azides, and diethyl phosphite under solvent-free conditions. organic-chemistry.org

These approaches allow for the synthesis of a diverse library of α-aminoalkylphosphonates by varying each of the three components. nih.gov

Table 2: Examples of Three-Component Synthesis Systems for α-Aminophosphonates

| Carbonyl Source | Nitrogen Source | Phosphorus Source | Catalyst/Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Aldehydes | Amines | Triethyl Phosphite | L-proline, Room Temp | 82-94% | researchgate.net |

| Aldehydes/Ketones | Aromatic/Aliphatic Amines | Dialkyl Phosphite | Na₂CaP₂O₇, Solvent-free | Good-Excellent | researchgate.net |

| Aldehydes | Benzyl (B1604629) Carbamate | Diethyl Phosphite | Acetyl Chloride | - | nih.gov |

| Aldehydes | Azides | Diethyl Phosphite | Iodine/Iron, Solvent-free | Good | organic-chemistry.org |

Specific Synthesis of Diphenyl Piperidine-2-phosphonate Hydrochloride

The synthesis of Diphenyl piperidine-2-phosphonate hydrochloride (CAS No: 174298-15-8) involves the reaction of a cyclic imine precursor with a phosphonylating agent. chemicalbook.com This method leverages the inherent reactivity of the C=N bond for the formation of the C-P bond.

Reaction from 2,3,4,5-Tetrahydropyridine Trimer and Diphenyl Phosphite

The direct synthesis involves the reaction between 2,3,4,5-tetrahydropyridine trimer and diphenyl phosphite. The reaction is typically conducted in the presence of an acid, which serves both to catalyze the reaction and to form the final hydrochloride salt.

The core of the reaction is the acid-catalyzed dissociation of the trimer into its reactive monomeric form, the cyclic imine Δ¹-piperideine (or its protonated iminium cation). This electrophilic species is then readily attacked by the nucleophilic phosphorus atom of diphenyl phosphite. Subsequent protonation of the piperidine (B6355638) nitrogen by hydrochloric acid yields the stable hydrochloride salt of the product.

Precursor Chemistry and Intermediate Formation

Understanding the precursors is key to understanding the synthesis.

2,3,4,5-Tetrahydropyridine Trimer: This compound is a stable, solid cyclic trimer that serves as a convenient synthetic equivalent (synthon) for the volatile and reactive monomer, Δ¹-piperideine. In the presence of acid, the trimer is in equilibrium with the monomeric cyclic iminium ion. This in-situ generation of the reactive intermediate avoids the need to handle the unstable monomer directly.

Diphenyl Phosphite: This reagent is a dialkyl ester of phosphonic acid and a versatile P(III) compound. mdpi.com It exists in tautomeric equilibrium, with the phosphonate (B1237965) form possessing a nucleophilic phosphorus atom that can readily add to electrophilic double bonds, such as the C=N bond of an iminium ion. mdpi.com It is widely used in organophosphorus chemistry, including for the synthesis of H-phosphonates and as a coupling reagent in peptide synthesis. frontiersin.orgnih.gov

The key intermediate in the reaction is the cyclic Δ¹-piperideinium cation, generated from the trimer. The subsequent nucleophilic addition of diphenyl phosphite to this cation is the crucial C-P bond-forming step.

Derivatization Strategies and Analogue Synthesis

The core structure of α-aminoalkylphosphonates can be modified to create a wide range of analogues with tailored properties. These derivatization strategies are crucial for developing compounds such as prodrugs or enzyme inhibitors. mdpi.comnih.gov

Strategies for derivatization include:

Modification of the Phosphonate Esters: The diphenyl esters can be hydrolyzed to the corresponding phosphonic acid. Alternatively, they can be transesterified or modified to create prodrugs. Prodrug approaches, such as the S-acyl-2-thioethyl (SATE) or pivaloyloxymethyl (POM) derivatives, are designed to mask the polar phosphonate group, facilitating cell membrane permeation. nih.govacs.org

Asymmetric Synthesis: To obtain enantiomerically pure analogues, chiral catalysts can be employed in the three-component synthesis. Chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts have been successfully used to catalyze the hydrophosphonylation of imines, yielding enantiomerically enriched α-aminophosphonates. mdpi.com

Further Reactions at the α-Position: 1-(N-acylamino)alkylphosphonates can serve as substrates for further functionalization. For example, they can be α-methoxylated electrochemically and then converted to phosphonium (B103445) salts, which can then react with various phosphorus nucleophiles to create α-aminoalkylidenebisphosphonates or asymmetric phosphonyl-phosphinyl analogues. nih.gov

Table 3: Overview of Derivatization and Analogue Synthesis Strategies

| Strategy | Reagents/Method | Resulting Analogue Type | Reference |

|---|---|---|---|

| Prodrug Synthesis | Coupling with chloromethyl pivalate | Pivaloyloxymethyl (POM) prodrug | nih.gov |

| Prodrug Synthesis | H-phosphonate chemistry, coupling with hydroxythioester | S-acyl-2-thioethyl (SATE) prodrug | acs.org |

| Enantioselective Synthesis | Chiral quinine-derived catalyst | Enantioenriched α-aminophosphonates | mdpi.com |

| Bisphosphonate Synthesis | Electrochemical α-methoxylation, reaction with phosphites | α-Aminoalkylidenebisphosphonates | nih.gov |

| Phosphonic Acid Synthesis | Acid or base-catalyzed hydrolysis of esters | α-Aminophosphonic acids | mdpi.com |

Coupling with N-Blocked Amino Acids (e.g., Cbz-AA-OH)

The synthesis of phosphonopeptides, which are analogues of natural peptides where an amino acid is replaced by an aminoalkylphosphonic acid, is a significant area of research. These compounds often act as enzyme inhibitors. nih.gov A common method for creating the phosphonamidate bond in these molecules involves the coupling of N-protected amino acids (like Cbz-amino acids) with aminoalkylphosphonic acid derivatives. nih.gov

Diphenyl phosphite can serve as an effective coupling reagent for creating peptide bonds, particularly in the synthesis of sterically hindered peptide analogues, under mild conditions. nih.gov A general approach for preparing Cbz-protected diphenyl 1-aminoalkylphosphonates involves a three-component reaction between benzyl carbamate, an aldehyde, and triphenyl phosphite in the presence of acetic acid. researchgate.net The N-Cbz (benzyloxycarbonyl) group is a widely used protecting group for the amine function during these coupling reactions. nih.gov The choice of coupling reagent and protecting groups is critical to avoid side reactions, such as the formation of oxazaphospholine byproducts, which can be a problem with Fmoc and Cbz groups. nih.gov

| Coupling Method | Reagents | Protecting Group Example | Reference |

| Phosphonopeptide Synthesis | N-protected amino acids, aminoalkylphosphonic acids | Cbz (benzyloxycarbonyl) | nih.gov |

| Sterically Hindered Peptides | Amino acids, Diphenyl phosphite | Not specified | nih.gov |

| Diphenyl 1-aminoalkylphosphonates | Benzyl carbamate, Aldehyde, Triphenyl phosphite | Cbz (benzyloxycarbonyl) | researchgate.net |

Polymer-Assisted Solution-Phase Parallel Synthesis (PASP)

Polymer-assisted solution-phase synthesis (PASP) has emerged as a powerful technique for the rapid generation of chemical libraries. nih.gov This methodology combines the advantages of solution-phase chemistry with the purification benefits of solid-phase synthesis. In PASP, polymer-bound reagents or scavengers are used to drive reactions to completion and to sequester excess reagents or by-products, allowing for purification by simple filtration. nih.gov

This technique is well-suited for the parallel synthesis of libraries of phosphonate analogues. By anchoring a starting material to a soluble polymer support or by using polymer-bound reagents and scavengers, multi-step syntheses of complex compounds can be achieved more efficiently than with traditional methods. nih.gov The application of PASP significantly accelerates the drug discovery process by enabling the creation of a diverse range of molecules for biological screening.

Application of Wittig Olefination, O-Alkylation, and Nucleophilic Substitution

Several fundamental organic reactions are employed in the synthesis and modification of phosphonate analogues.

Wittig Olefination and its Variants : The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the classic Wittig reaction, is a primary method for alkene synthesis and is particularly relevant to phosphonate chemistry. libretexts.orgnih.gov It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium ylide, to react with aldehydes or ketones. harvard.edu This reaction is highly valuable for creating vinyl phosphonates, which can be key intermediates in the synthesis of more complex molecules. For instance, a 5',6'-vinyl phosphonate can be generated via a Wittig reaction with diphenylphosphoranylidene methylphosphonate (B1257008) as part of a synthetic sequence. acs.org

O-Alkylation : This method is used to modify the ester groups of the phosphonate moiety. The partial dealkylation of phosphonate diesters can be achieved using reagents like hydrazine (B178648) hydrate (B1144303) to produce O-alkyl alkylphosphonates, which are phosphonic acid monoesters. researchgate.net This selective modification is crucial for creating prodrugs or for subsequent synthetic transformations.

Nucleophilic Substitution : The formation of the P-C bond, central to phosphonates, is often achieved through nucleophilic substitution. In the Michaelis-Arbuzov reaction, a trialkyl phosphite acts as a nucleophile, attacking an alkyl halide in an SN2-type reaction to form a phosphonate. youtube.com Additionally, various transition metal-catalyzed cross-coupling reactions are used, where phosphorus nucleophiles react with aryl or vinyl halides to form the P-C bond. organic-chemistry.org Copper and palladium are common catalysts for these transformations. organic-chemistry.org

Incorporation into Nucleoside Phosphonate Prodrugs

Nucleoside phosphonates are important antiviral agents, but their charged nature at physiological pH hinders their ability to cross cell membranes. nih.govnih.gov To overcome this, prodrug strategies are employed, where the phosphonate group is masked with biolabile moieties. nih.govunipd.it These prodrugs are designed to be neutral and lipid-soluble, allowing them to enter cells, where they are then metabolized to release the active nucleoside phosphonate. nih.gov

Compounds like diphenyl piperidine-2-phosphonate can be considered as synthons for incorporation into such prodrugs. The synthesis of these prodrugs often involves coupling the nucleoside with a phosphonate derivative. nih.gov Common prodrug moieties include pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC), which are attached as esters to the phosphonate. nih.govfrontiersin.org The development of these prodrugs has led to clinically approved antiviral therapies, such as Tenofovir Disoproxil Fumarate. nih.gov

Challenges and Advancements in Phosphonate Synthesis

The synthesis of phosphonates presents several challenges, including the need for selective reactions and mild conditions. Research has focused on developing new strategies for protecting functional groups and on understanding the role of catalysts and solvents to improve reaction outcomes.

Protecting Group Strategies and Deprotection (e.g., Boc, Phthalimide)

In the multi-step synthesis of complex phosphonate analogues, the use of protecting groups is essential to prevent unwanted side reactions. springernature.com Both the phosphonate group itself and other functional groups in the molecule, such as amines, often require protection.

Amine Protection : For amino-phosphonates, the amino group is commonly protected with groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or phthalimide. nih.govnih.gov The choice of protecting group is critical; for example, in phosphonopeptide synthesis, the Fms (fluorenylmethanesulfonyl) group has been developed to prevent side reactions that can occur with Cbz or Fmoc groups during coupling steps. nih.gov

Phosphonate/Phosphate (B84403) Protection : The phosphonate group itself can be protected with various ester groups. Benzyl esters are common and can be removed by hydrogenolysis at the end of a synthesis. nih.gov Other groups, such as methyl or 2-cyanoethyl esters, are removed by strong nucleophiles or mild base, respectively. wikipedia.orglibretexts.org The development of novel protecting groups, like fluorous tags, can simplify purification through fluorous solid-phase extraction (FSPE) and can be removed under mild reducing conditions. nih.gov

| Functional Group | Protecting Group | Deprotection Condition | Reference |

| Amine | Boc (tert-butyloxycarbonyl) | Acidic conditions | nih.gov |

| Amine | Cbz (benzyloxycarbonyl) | Hydrogenolysis | nih.gov |

| Phosphate/Phosphonate | Benzyl | Hydrogenolysis | nih.gov |

| Phosphate/Phosphonate | 2-Cyanoethyl | Mild base | wikipedia.orglibretexts.org |

| Phosphate/Phosphonate | Fluorous bromo-ethanol | Zinc, ammonium formate | nih.gov |

Role of Lewis Acids and Solvents in Reaction Yields

The efficiency and selectivity of phosphonate synthesis can be significantly influenced by the choice of catalysts and reaction solvents.

Lewis Acids : Lewis acids play a crucial role in many phosphonate synthesis reactions by activating substrates. researchgate.net For instance, the Michaelis-Arbuzov reaction, which typically requires high temperatures, can be conducted at room temperature in the presence of a Lewis acid. acs.orgrsc.org In the synthesis of phosphonates from alcohols and triethyl phosphite, zinc iodide has been shown to be an effective mediator. acs.org Lewis acids like tin(IV) chloride and zinc chloride can also enhance the reactivity and stereoselectivity of Diels-Alder reactions involving phosphonate-containing dienophiles. acs.org

Solvents : The choice of solvent can have a profound effect on reaction rates and yields. rsc.org In some cases, solvent-free conditions have been shown to provide the highest yields in the shortest reaction times. rsc.org The polarity of the solvent can also alter the reaction mechanism. For example, the solvolysis of a phosphate monoester dianion is believed to proceed through a bimolecular (SN2-type) mechanism in polar solvents like water, but transitions to a unimolecular (SN1-type) mechanism in less polar alcohol solvents. nih.govresearchgate.net This highlights the importance of carefully selecting the solvent to optimize a desired reaction pathway. researchgate.net

Biological Activities and Therapeutic Potential

Enzyme Inhibition Profiles

The inhibitory action of diphenyl phosphonate (B1237965) derivatives stems from the electrophilic nature of the phosphorus atom, which is attacked by the nucleophilic hydroxyl group of the active site serine (e.g., Ser195 in trypsin). acs.org This reaction forms a stable, phosphorylated enzyme complex, rendering the enzyme inactive. nih.govresearchgate.net Unlike less specific inhibitors, the peptidyl portion of these molecules provides specific interactions with the enzyme's binding pockets, guiding the phosphonate "warhead" to its target. tandfonline.com

Dipeptidyl Peptidase IV (DPP-IV/CD26) Inhibition

Dipeptidyl peptidase IV (DPP-IV), also known as the leukocyte antigen CD26, is a serine protease that plays a crucial role in various physiological processes, including glucose metabolism and immune regulation. nih.gov Dipeptide phosphonates containing a piperidine-2-carboxylic acid moiety (a homoproline analogue) have been synthesized and evaluated as inhibitors of DPP-IV. These compounds have been shown to be effective and specific inhibitors of the enzyme.

The enzyme DPP-IV is identical to the T-cell activation marker CD26, implicating it directly in immune function. nih.gov The ability of specific inhibitors to form stable complexes with DPP-IV/CD26 makes them valuable tools for modulating immune responses. nih.gov

In the context of Human Immunodeficiency Virus (HIV), the role of CD26 is complex. CD26 is known to cleave the N-terminal dipeptide of certain chemokines, such as Stromal cell-Derived Factor-1α (SDF-1α). pnas.org This cleavage inactivates SDF-1α, a potent natural inhibitor of HIV entry into T-cells. pnas.orgnih.gov Therefore, inhibiting DPP-IV could theoretically preserve active SDF-1α, potentially hindering HIV entry. nih.govclinicaltrials.gov Studies have shown that higher expression of CD26 is associated with a quiescent immune state that may be protective against HIV-1 acquisition. nih.govnih.gov Conversely, some research suggests that the enzymatic activity of DPP-IV may confer relative resistance to HIV-1 infection. pnas.org While the precise therapeutic strategy is still under investigation, the link between DPP-IV/CD26 and HIV infection highlights its potential as a therapeutic target for immune modulation in AIDS. nih.govclinicaltrials.govuonbi.ac.ke

Serine Protease Inhibition

The diphenyl phosphonate functional group is a well-established "warhead" for designing selective, irreversible inhibitors of serine proteases. nih.gov This class of enzymes, which includes trypsin-like, chymotrypsin-like, and elastase-like proteases, is a target for numerous therapeutic interventions. nih.govmdpi.com Peptidyl diphenyl phosphonates have been developed as effective inhibitors for a wide range of mammalian serine proteases, including trypsin, thrombin, urokinase-type plasminogen activator (uPA), elastase, chymotrypsin (B1334515), and cathepsin G. researchgate.netmdpi.com

Trypsin-like serine proteases, which cleave peptides after basic residues like arginine or lysine, are critical in processes ranging from digestion to cancer metastasis. nih.gov

Urokinase-type Plasminogen Activator (uPA): uPA is a key enzyme in cancer invasion and metastasis, making it an attractive therapeutic target. acs.orgacs.org Tripeptidyl diphenyl phosphonates have been developed as potent and irreversible inhibitors of uPA. nih.govnih.gov By optimizing the peptide sequence, remarkable potency and selectivity have been achieved. One of the most effective compounds demonstrated an IC50 of 5 nM and a selectivity index of over 3000 against other trypsin-like proteases such as tissue-type plasminogen activator (tPA), plasmin, thrombin, and factor Xa. acs.orgnih.gov

Trypsin and other Trypsin-like Proteases: Peptidyl diphenyl phosphonates have also been extensively evaluated as inhibitors of pancreatic trypsin and other trypsin-like enzymes like granzymes. acs.orgnih.gov The inhibitory activity is often quantified by the second-order rate constant (kobs/[I] or kinact/KI). The data shows that modifications to the peptide portion of the inhibitor can tune both potency and selectivity.

The specificity of peptidyl diphenyl phosphonates can be tailored to target other serine protease families, such as those resembling chymotrypsin and elastase. nih.gov

Chymotrypsin-like Proteases: These enzymes, which prefer bulky aromatic residues, are also susceptible to inhibition by appropriately designed diphenyl phosphonates. For example, peptidyl phosphonates with a phenylalanine residue at the P1 position are effective inhibitors of chymotrypsin. tandfonline.com The stability of the resulting enzyme-inhibitor complex can vary, with some lasting for hours. tandfonline.com

Elastase-like Proteases: Human Neutrophil Elastase (HNE), a chymotrypsin-like serine protease, is involved in inflammatory processes. mdpi.com Selective and highly potent irreversible inhibitors of HNE have been developed from the peptidyl diphenyl phosphonate class, with one of the most active compounds showing a kinact/KI value of 2,353,000 M⁻¹s⁻¹. researchgate.net However, as noted in section 3.1.1.1, the DPP-IV specific inhibitors often show no cross-reactivity with elastases, underscoring the high degree of selectivity that can be achieved within this class of compounds.

Mechanism as Covalent Inhibitors and Transition State Analogues

Diphenyl piperidine-2-phosphonate and related phosphonate compounds exhibit a sophisticated mechanism of enzyme inhibition, often acting as both transition-state analogues and covalent inhibitors. nih.govnih.gov The core of this mechanism lies in the phosphonate group (-PO₂⁻-O-), which is designed to mimic the geometry and electronic properties of the tetrahedral transition state that forms during enzymatic reactions, such as the hydrolysis of a peptide bond. nih.gov This mimicry allows the inhibitor to bind to the enzyme's active site with exceptionally high affinity, far exceeding that of the actual substrate. nih.gov

The process of inhibition typically occurs in two steps. nih.gov First, the inhibitor reversibly binds to the active site, forming a stable enzyme-inhibitor complex due to the transition-state analogy. nih.gov This initial, high-affinity binding correctly orients the phosphonate group relative to a nucleophilic residue (e.g., a serine or cysteine) in the enzyme's active site. Following this binding, the nucleophilic residue attacks the phosphorus atom, displacing one of the phenoxy groups and forming a stable, covalent bond. This second step renders the inhibition effectively irreversible, leading to the inactivation of the enzyme. nih.govnih.gov This dual mechanism of high-affinity recognition followed by covalent inactivation makes phosphonates potent and long-acting inhibitors. nih.gov

Other Enzyme Targets

The structural characteristics of diphenyl piperidine-2-phosphonate HCl suggest its potential to interact with a variety of enzyme targets beyond its primary designed purpose. The phosphonate moiety, in particular, is a versatile functional group for targeting enzymes where phosphate (B84403) groups or tetrahedral intermediates play a key role in catalysis.

Phosphonate derivatives are widely utilized as enzyme inhibitors due to their unique structural and electronic properties. researchgate.net They serve as excellent isosteric mimics of phosphates, where a P-O bond is replaced by a more stable P-C bond. researchgate.net This substitution makes them resistant to chemical and enzymatic hydrolysis, allowing them to act as stable analogues of enzyme substrates, cofactors, or highly unstable intermediates like carboxy-phosphates. researchgate.net

This stability is invaluable for elucidating enzyme mechanisms. By using a phosphonate analogue, researchers can effectively "trap" the enzyme in a state that resembles the transition state of the reaction. Studying the interactions within this stable enzyme-inhibitor complex provides a structural snapshot that helps to understand the catalytic mechanism of the enzyme, which would be impossible to observe with the transient, high-energy natural substrate. nih.govresearchgate.net

Glutamate (B1630785) Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a zinc metalloenzyme that is a major target for both therapeutic and diagnostic applications in prostate cancer and various neurological disorders. nih.govjhu.edu The design of potent GCPII inhibitors often involves a structure with two key features: a moiety that interacts with the S1' glutamate recognition site of the enzyme and a zinc-binding group. nih.gov

Phosphonates, phosphinates, and phosphoramidates are among the key zinc-binding groups used in the development of high-affinity GCPII inhibitors. nih.gov These groups can effectively coordinate with the zinc ion in the enzyme's active site. nih.gov Given that diphenyl piperidine-2-phosphonate contains a phosphonate group, it represents a chemical scaffold with the potential for GCPII inhibition. The piperidine (B6355638) ring and phenyl groups could be further modified to optimize interactions with the enzyme's entrance funnel and hydrophobic pockets, potentially leading to potent and selective inhibitors. avcr.cz

Broader Pharmacological Spectrum of Piperidine-Phosphonate Hybrids

The combination of a piperidine ring, a common scaffold in pharmaceuticals, with a phosphonate functional group creates hybrid molecules with a broad potential for pharmacological activity. researchgate.netnih.gov Piperidine derivatives are known to possess a wide range of biological effects, including anticancer, antioxidant, and antimicrobial properties. researchgate.netresearchgate.net By incorporating a phosphonate moiety, which can act as a potent enzyme inhibitor, these hybrids can be designed to target specific enzymes involved in disease pathways with high efficacy.

Anti-neoplastic/Anticancer Activity

Piperidine-phosphonate hybrids are an emerging class of compounds with significant potential in oncology. The piperidine scaffold is present in numerous approved and investigational anticancer drugs. researchgate.net Derivatives of piperidine have demonstrated activity against a variety of cancer cell lines, including those from lung, breast, and prostate cancers, by modulating crucial signaling pathways like STAT3, PI3K/Akt, and NF-κB. nih.govnih.gov The addition of a phosphonate "warhead" can confer potent and often irreversible inhibition of specific enzymes that are overactive in cancer cells, leading to enhanced antitumor effects.

For instance, studies on piperidine-dihydropyridine hybrids have shown significant cytotoxic activity against human lung (A-549) and breast (MCF-7) adenocarcinoma cell lines. nih.gov

| Compound | Target Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound with 3-fluoro substitution | A-549 (Lung Cancer) | 15.94 ± 0.201 |

| Compound with 3-fluoro substitution | MCF-7 (Breast Cancer) | 22.12 ± 0.213 |

| Compound with cyclobutyl ring | A-549 (Lung Cancer) | 16.56 ± 0.125 |

| Compound with cyclobutyl ring | MCF-7 (Breast Cancer) | 24.68 ± 0.217 |

The targeted nature of cancer therapy requires inhibitors that act on specific molecular targets crucial for tumor growth and survival. Piperidine-phosphonate hybrids are well-suited for this approach.

Enolase 1 (ENO1): Enolase is a key enzyme in the glycolysis pathway, which is often upregulated in cancer cells. nih.gov Some cancers, such as glioblastoma, have a homozygous deletion of the ENO1 gene, making them uniquely dependent on its paralog, ENO2, for survival. nih.govresearchgate.net This creates a therapeutic window for selective ENO2 inhibition. A piperidine-phosphonate compound, 1-hydroxy-2-oxopiperidin-3-yl phosphonate (HEX), has been developed as a potent, substrate-competitive inhibitor of ENO2. nih.govresearchgate.net This compound and its prodrugs have shown significant tumor regression in preclinical models of ENO1-deleted glioblastoma, demonstrating the power of the piperidine-phosphonate scaffold in targeting cancer metabolism. researchgate.net Another natural phosphonate, SF2312, is also a highly potent enolase inhibitor. nih.govresearchgate.net

| Inhibitor | Type | Mechanism | Therapeutic Rationale |

|---|---|---|---|

| HEX (1-hydroxy-2-oxopiperidin-3-yl phosphonate) | Piperidine-Phosphonate | Substrate-competitive inhibitor of ENO2 | Collateral lethality in ENO1-deleted cancers |

| SF2312 | Natural Phosphonate Antibiotic | Potent, low nM inhibitor of Enolase | Inhibition of glycolysis |

| Phosphonoacetohydroxamate (PhAH) | Tool Compound | Potent inhibitor of Enolase | Inhibition of glycolysis |

STAT3 Protein: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting proliferation, resisting apoptosis, and driving metastasis. nih.gov As such, inhibiting STAT3 is a promising anticancer strategy. rsc.org The function of STAT3 depends on its dimerization through the SH2 domain, making this domain a prime target for small-molecule inhibitors. nih.gov Piperidine-containing molecules have been shown to regulate the STAT3 signaling pathway. nih.gov The rational design of piperidine-phosphonate hybrids could yield potent STAT3 inhibitors, where the piperidine scaffold provides the core structure for interacting with the protein surface, and the phosphonate group anchors the molecule to a key binding site, potentially disrupting STAT3 dimerization and its downstream signaling.

Antiviral Properties

Derivatives of piperidine and phosphonates have demonstrated notable antiviral activity against a variety of viruses. Research into α-aminophosphonates containing a 3,5-diphenyl-2-isoxazoline structure revealed significant bioactivity against the Papaya Ringspot Virus (PRSV). nih.gov In one study, seventeen compounds exhibited good antiviral effects, with two showing excellent activity. nih.gov This suggests that the phosphonate component is crucial for the observed antiviral action.

While direct studies on "this compound" against a wide range of human viruses are not extensively detailed in the provided context, the broader class of nucleoside phosphonates has shown efficacy. For instance, alkoxyalkyl esters of cidofovir (B1669016) and (S)-HPMPA have displayed enhanced in vitro activity against poxviruses, herpesviruses, and adenoviruses. chimerix.com These modified phosphonates overcome limitations of low oral bioavailability and poor cell penetration, significantly increasing their antiviral potency. chimerix.com

Table 1: Antiviral Activity of Selected Phosphonate Derivatives

| Compound/Derivative Class | Target Virus | Key Finding |

|---|---|---|

| α-Aminophosphonates containing 3,5-diphenyl-2-isoxazoline | Papaya Ringspot Virus (PRSV) | Two derivatives showed excellent antiviral activity (77.8% protection effect). nih.gov |

| HDP-CDV and ODE-CDV (Alkoxyalkyl esters of Cidofovir) | Poxviruses (e.g., Variola) | Displayed significantly lower EC50 values (0.003 to 0.9 µM) compared to unmodified Cidofovir (12 to 46 µM). chimerix.com |

| ODE-(S)-HPMPA | Adenovirus | Showed high activity with EC50 values of 0.04–0.16 µM. chimerix.com |

Antimicrobial Efficacy

The antimicrobial potential of piperidine and phosphonate derivatives has been a subject of considerable investigation. Studies on diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates have indicated that some of these compounds exhibit high activity against bacteria like B. subtilis and S. aureus, as well as fungi such as C. albicans and S. cerevisiae, even at low concentrations. researchgate.net

A separate study on a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates also reported significant antimicrobial activities against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria, and fungi (C. albicans, S. cerevisiae) at concentrations of 10-100 μg/mL. cardiff.ac.uk Furthermore, research on other novel piperidine derivatives has identified compounds with strong inhibitory effects against a range of bacteria. researchgate.netacademicjournals.org For instance, one particular derivative demonstrated the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven tested bacteria. researchgate.net Another investigation into diphenyl substituted aryl phosphoramidates revealed that most of the synthesized compounds showed good to moderate antimicrobial activity. acgpubs.org

Table 2: Antimicrobial Activity of Piperidine and Phosphonate Derivatives

| Compound/Derivative Class | Target Microbe(s) | Observed Efficacy |

|---|---|---|

| Diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates | B. subtilis, S. aureus, E. coli, C. albicans, S. cerevisiae | High activity at low concentrations. researchgate.net |

| Diphenyl 1-(pyridin-3-yl)ethylphosphonates | E. coli, B. subtilis, S. aureus, C. albicans, S. cerevisiae | High antimicrobial activities at 10-100 μg/mL. cardiff.ac.uk |

| Novel Piperidine Derivatives | Various Bacteria | One compound showed the strongest inhibitory activity and best MIC results against seven tested bacteria. researchgate.netacademicjournals.org |

| Diphenyl substituted aryl phosphoramidates | Gram-positive and Gram-negative bacteria | Good to moderate antimicrobial activity. acgpubs.org |

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory properties of compounds containing piperidine or phosphonate structures are areas of growing interest. While direct evidence for "this compound" is limited in the provided search results, the broader chemical classes suggest potential. For example, piperidine and its derivatives are known to have anti-inflammatory activities. nwmedj.org

Polyphenols, for instance, are well-documented for their ability to regulate immunity by interfering with immune cell regulation and the synthesis of proinflammatory cytokines. nih.govnih.gov They can inactivate NF-κB and modulate pathways like MAP kinase, which are central to the inflammatory response. nih.govnih.gov Fucoidans, complex polysaccharides, also exhibit anti-inflammatory effects by attenuating the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com These mechanisms often involve the downregulation of the NF-κB and MAPK signaling pathways. mdpi.com Given that complex molecules can exhibit such effects, it is plausible that specifically designed phosphonate compounds could also interact with these inflammatory pathways.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of piperidine derivatives. researchgate.netacademicjournals.orgnih.gov A series of novel piperidine derivatives were found to be effective antioxidants, capable of inhibiting lipid peroxidation and scavenging hydroxyl radicals. nih.gov This activity was linked to the presence of a free SH group in some of the tested cysteamine (B1669678) derivatives. nih.gov

Another study synthesized six new piperidine derivatives and evaluated their antioxidant capacity using the DPPH scavenging method. researchgate.netacademicjournals.org All tested derivatives showed antioxidant potentials greater than 49% at a concentration of 1 mg/ml. researchgate.netacademicjournals.org One compound, in particular, demonstrated the highest scavenging capacity of 78% at 1000 µg/ml. researchgate.netacademicjournals.org The planar structure of the piperidine ring allows for the attachment of various functional groups, which can enhance its biological activities, including antioxidant effects. nwmedj.orgresearchgate.net

Potential in Neurological Disorders

The role of piperidine-containing compounds in neurological disorders is an emerging field of research. While specific data on "this compound" in Alzheimer's disease or glutamatergic excitotoxicity is not explicitly available in the search results, the structural motifs are relevant. For instance, piperidine and its derivatives have been investigated for their potential to induce apoptosis in cancer cells, a process that involves complex cellular signaling that can be relevant to neurodegenerative processes. nwmedj.org The antioxidant properties of piperidine derivatives could also be neuroprotective, as oxidative stress is a known contributor to the pathogenesis of neurodegenerative diseases. nih.gov

Stability and Biotransformation

The stability of the diphenyl phosphonate moiety is a key factor in its biological activity and potential as a therapeutic agent.

Resistance of Diphenyl Phosphonate Moiety to Chemical Hydrolysis

The carbon-phosphorus (C-P) bond in phosphonates is significantly more resistant to hydrolysis compared to the phosphorus-oxygen (P-O) bond found in phosphate esters. nih.govrsc.org This inherent stability makes phosphonates attractive candidates as stable mimics of phosphates or carboxylic acids in biological systems. nih.govrsc.org

While the P-O ester bonds in a diphenylphosphonate can be hydrolyzed under acidic or basic conditions, the conditions required are often rigorous. nih.gov For example, the acidic hydrolysis of diphenylphosphinates was studied using diluted hydrochloric acid over several hours. nih.gov Arylphosphonic acids, in general, are known to resist thermal decomposition and hydrolysis. researchgate.net This chemical robustness is a critical attribute for the development of drugs, ensuring that the active compound remains intact to reach its target.

Stability in Biological Milieu (e.g., Human Plasma)

Comprehensive searches of scientific literature did not yield specific data regarding the stability of this compound in human plasma or other biological media. While general information on the plasma stability of related phosphonate compounds exists, the strict requirement to focus solely on this compound prevents the inclusion of such data.

Research on various phosphonate prodrugs indicates that the stability of the ester groups is a critical factor in their behavior in biological fluids. For instance, simple ester-based phosphonate prodrugs can be susceptible to rapid hydrolysis by plasma esterases. nih.govnih.gov The rate of this hydrolysis can vary significantly based on the specific chemical structure of the ester and any adjacent functional groups. Modifications, such as the use of aryl amidates or acyloxyalkyl groups, have been shown to substantially enhance plasma stability in other phosphonate series, in some cases extending the half-life to over 12 hours. nih.govnih.gov

However, without direct experimental evaluation of this compound, it is not possible to provide specific quantitative data, such as half-life or percentage of compound remaining over time in human plasma. Such an analysis would require dedicated laboratory studies that, to date, are not available in the reviewed literature. Therefore, no data table on the plasma stability of this specific compound can be generated.

Structure Activity Relationship Sar Studies

Influence of Ester Groups on Reactivity and Stability

The nature of the ester groups attached to the phosphorus atom is a critical determinant of both the compound's stability in solution and its reactivity with a target enzyme. The hydrolysis of phosphonate (B1237965) esters, a key factor in their stability, can occur under both acidic and basic conditions. nih.gov The rate and mechanism of this hydrolysis are influenced by steric and electronic effects of the ester groups. nih.govnih.gov

The diphenyl ester configuration in diphenyl α-aminoalkylphosphonates represents a finely tuned balance between chemical stability and biological reactivity. researchgate.netosti.gov The two phenyl groups act as effective leaving groups, a crucial feature for the mechanism of irreversible enzyme inhibition.

Reactivity: The aromatic nature of the phenyl esters is electron-withdrawing, which increases the electrophilic character of the phosphorus atom. This heightened electrophilicity makes the phosphorus atom susceptible to nucleophilic attack by the hydroxyl group of the active site serine residue in a target protease. researchgate.net This reaction leads to the formation of a stable, covalent bond between the inhibitor and the enzyme, effectively inactivating it. researchgate.net

Stability: Despite their role in activating the phosphorus atom, diphenyl phosphonate derivatives exhibit considerable stability in aqueous environments, including buffers and human plasma. osti.gov This stability is essential for the inhibitor to reach its biological target intact without premature degradation. Phosphonate esters are generally noted for their superior stability compared to conventional phosphate (B84403) esters like bis(4-nitrophenyl) phosphate. medchemexpress.com

The balance is therefore achieved by the phenoxy groups being sufficiently electron-withdrawing to facilitate the enzymatic reaction but not so reactive as to cause rapid, non-enzymatic hydrolysis in solution. This modulation of reactivity and stability is a key reason for the utility of diaryl α-aminophosphonates as effective serine protease inhibitors. nih.gov

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring serves as a core scaffold in numerous biologically active compounds, and its substitution patterns can dramatically influence pharmacological properties. nih.gov Structure-activity relationship studies on various piperidine-containing inhibitors have shown that modifications to the ring can alter potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov For instance, in a series of piperidine-derived inhibitors for soluble epoxide hydrolase (sEH), bulky, nonpolar cycloalkyl groups on the piperidine amide were well tolerated, leading to sub-nanomolar inhibitors. nih.gov In another study, N-ethyl substitution on sulfonamides bearing a piperidine nucleus was found to decrease their enzyme inhibitory potential.

While specific SAR data for substitutions on the diphenyl piperidine-2-phosphonate hcl core is limited in the provided context, general principles suggest that modifications at positions C3, C4, C5, and on the piperidine nitrogen could be used to:

Enhance Binding Affinity: By introducing groups that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the enzyme surface outside the primary active site.

Improve Selectivity: By adding substituents that create favorable interactions with one target enzyme but cause steric clashes with the active site of off-target enzymes.

Modify Physicochemical Properties: Altering properties such as solubility, lipophilicity (cLogP), and metabolic stability. For example, strategic modifications on piperidine-derived inhibitors have been shown to improve their half-lives in liver microsome stability assays. nih.gov

| Modification Site | Potential Impact | Example Principle |

| Piperidine Nitrogen | Altering basicity, adding steric bulk, introducing new interaction points. | N-alkylation can change receptor interaction and pharmacokinetic properties. |

| Ring Carbons (C3, C4, C5) | Introducing hydrophobic or polar groups, altering conformation. | Adding a fluorine atom can enhance binding and improve metabolic stability. |

| Alpha-carbon (C2) | Modifying the "side-chain" mimic to alter enzyme specificity. | Changing the substituent at this position directly impacts S1 pocket binding. |

The three-dimensional arrangement of atoms is paramount in drug-receptor interactions. For piperidine-2-phosphonate derivatives, chirality exists at the C2 position of the piperidine ring and potentially at the phosphorus center. This stereochemistry critically influences biological activity, as enzymes possess chiral active sites that preferentially bind specific isomers.

Research on closely related peptidyl derivatives of diphenyl (α-aminoalkyl)phosphonates has demonstrated this principle unequivocally. In one study, it was found that only one of two diastereomers of Suc-Val-Pro-PheP(OPh)2 was active against the serine protease chymotrypsin (B1334515). osti.gov Similarly, studies on other phosphonate-based inhibitors have shown that only one enantiomer of a chiral compound is an effective inhibitor. nih.gov The antiviral activity of certain nucleoside phosphonates is also strongly dependent on stereochemistry, with the (S)-configuration being preferred over the (R)-configuration. frontiersin.org These findings underscore that the precise spatial orientation of the piperidine ring, the phosphonate group, and any substituents is a critical factor for achieving potent and selective enzyme inhibition.

Correlation of Structural Features with Specific Enzyme Inhibition

Diphenyl piperidine-2-phosphonate belongs to the class of α-aminoalkylphosphonate diaryl esters, which are well-established as potent, irreversible inhibitors of serine proteases. nih.govnih.gov The inhibitory mechanism relies on the structural mimicry of the tetrahedral transition state of peptide bond hydrolysis.

The key structural correlations are:

The α-amino phosphonate core (the piperidine-2-phosphonate moiety) acts as a stable analogue of an amino acid.

The phosphorus atom is positioned to be attacked by the active site serine residue (e.g., Ser-195 in chymotrypsin). osti.gov

The two phenoxy groups serve as leaving groups, with one being displaced upon the formation of a covalent Ser-O-P bond. researchgate.net The resulting phosphonylated enzyme is typically very stable, with slow reactivation rates, leading to irreversible inhibition. osti.gov

This class of inhibitors is highly specific for serine proteases, showing a lack of reactivity towards cysteine or threonine proteases, which gives them an advantage over other inhibitor types like chloromethyl ketones. nih.gov

The selectivity of a serine protease inhibitor is primarily determined by the interactions between the inhibitor's side chains and the enzyme's substrate-binding pockets (sub-pockets), particularly the S1 pocket, which is the main determinant of specificity. mdpi.com The substituent at the α-carbon of the phosphonate (the C2 position of the piperidine ring) functions as the P1 residue mimic, and its nature dictates which protease family the compound will inhibit.

The correlation between the P1 mimic and protease specificity is well-documented for α-aminoalkylphosphonates: osti.gov

Chymotrypsin-like proteases , which have a deep, hydrophobic S1 pocket, are targeted by inhibitors with large, aromatic P1 side chains. For example, a phosphonate derivative with a phenylalanine mimic (Z-PheP(OPh)2) is a potent inhibitor of chymotrypsin. osti.govnih.gov

Elastase-like proteases , which have a shallower S1 pocket, prefer small, hydrophobic P1 residues. A phosphonate derivative with a valine mimic (Z-ValP(OPh)2) specifically inhibits human leukocyte elastase and shows no activity against chymotrypsin. osti.gov

Trypsin-like proteases possess a negatively charged aspartate residue (Asp189) at the bottom of the S1 pocket and therefore prefer long, positively charged P1 side chains like lysine or arginine. mdpi.com

Therefore, for a hypothetical substituted diphenyl piperidine-2-phosphonate, a substituent at the C2 position that mimics a specific amino acid side chain would direct its inhibitory activity towards a corresponding class of serine proteases.

| P1 Side-Chain Mimic | Preferred Amino Acid | Target Protease Family | S1 Pocket Characteristics |

| Large, Hydrophobic | Phenylalanine, Tyrosine | Chymotrypsin-like | Deep, hydrophobic |

| Small, Hydrophobic | Valine, Alanine | Elastase-like | Shallow, occluded by Val/Thr residues |

| Basic, Positively Charged | Lysine, Arginine | Trypsin-like | Deep, contains Aspartic Acid |

| Proline | Proline | Prolyl endopeptidases | Specific conformational requirements |

General Principles of Phosphonate SAR in Drug Design

The phosphonate group is a versatile pharmacophore in drug design due to its unique chemical and physical properties. frontiersin.org Several key principles govern its application in SAR studies:

Transition-State Analogy: Phosphonates are excellent mimics of the tetrahedral transition state of carboxylate esters and amides hydrolysis, making them potent inhibitors of enzymes that catalyze these reactions, such as proteases and esterases. nih.gov

Bioisosterism: The phosphonate moiety can act as a bioisostere of a phosphate or a carboxylate group. frontiersin.org The key advantage is the presence of a non-hydrolyzable phosphorus-carbon (P-C) bond, which replaces the more labile phosphorus-oxygen (P-O) bond of phosphates, thereby conferring metabolic stability.

Tunable Reactivity: The reactivity of the phosphonate group can be modulated by the choice of ester groups. Diaryl esters are often used for irreversible inhibitors, while dialkyl esters are generally more stable. These ester groups can also be designed to be cleaved by endogenous enzymes, allowing the phosphonate to act as a prodrug that releases the active, negatively charged phosphonic acid inside the cell. frontiersin.org

Specificity through Substitution: As discussed previously, the substituent attached to the carbon atom bearing the phosphonate group (the α-carbon) is the primary driver of target specificity, as it mimics the side chain of the natural substrate. nih.govosti.gov

Improved Physicochemical Properties: The replacement of a phosphate with a phosphonate can lead to compounds with different solubility, lipophilicity, and cell permeability profiles, which can be optimized during the drug design process.

These principles have led to the successful development of phosphonate-based drugs for a wide range of therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents. nih.gov

Prodrug Strategies for Enhanced Pharmacological Profile

Rationale for Prodrug Design of Phosphonates

Phosphonates are frequently utilized in medicinal chemistry as isosteres of phosphates, capable of mimicking the transition state of phosphorylated intermediates or acting as competitive inhibitors of enzymes that process phosphate (B84403) substrates. researchgate.net The phosphonic acid group, -P(O)(OH)₂, is highly polar and typically exists in an anionic state at physiological pH. This high negative charge presents a significant barrier to passive diffusion across biological membranes, such as the intestinal epithelium and cell membranes. nih.govnih.govacs.org

Consequently, phosphonate-based drugs often exhibit poor oral bioavailability and limited cell penetration, which curtails their therapeutic efficacy. frontiersin.orgnih.govresearchgate.net The prodrug approach aims to transiently mask the negatively charged phosphonic acid moiety with lipophilic, enzymatically labile groups. This modification neutralizes the charge, increases lipophilicity, and facilitates absorption and cellular uptake. acs.org Once inside the target cell, these masking groups are cleaved by intracellular enzymes, such as esterases or phosphoramidases, to release the active phosphonate (B1237965) drug. This strategy can lead to a significant increase in the intracellular concentration of the active agent, thereby enhancing its pharmacological effect. nih.gov

Types of Phosphonate Ester Prodrugs

A variety of prodrug moieties have been developed to mask the phosphonic acid group, each with distinct mechanisms of activation and resulting pharmacological profiles. The selection of a particular prodrug strategy depends on factors such as the desired rate of hydrolysis, stability in plasma, and the specific enzymatic machinery of the target cells.

Acyloxyalkyl esters are among the most extensively studied and successful classes of phosphonate prodrugs. nih.gov This strategy involves esterifying the phosphonic acid with two acyloxyalkyl groups, which are readily cleaved by cellular esterases.

The Pivaloyloxymethyl (POM) moiety is a classic example. Upon enzymatic cleavage of the ester bond, an unstable hydroxymethyl intermediate is formed, which then spontaneously decomposes to release the active drug, formaldehyde, and pivalic acid. nih.gov Adefovir dipivoxil, the di-POM prodrug of adefovir (PMEA), is an FDA-approved antiviral agent for the treatment of Hepatitis B, and its use demonstrated a significant increase in oral bioavailability compared to the parent compound. nih.govnih.gov

A related and widely used prodrug is the Isopropoxycarbonyloxymethyl (POC) ester. The activation of POC prodrugs is similar to that of POM esters but releases carbon dioxide and isopropanol instead of pivalic acid. nih.gov This can be advantageous as pivalic acid has been associated with carnitine depletion. Tenofovir disoproxil fumarate (TDF), the di-POC prodrug of tenofovir (PMPA), is a cornerstone of antiretroviral therapy for HIV and is also used for Hepatitis B. nih.gov The POC moiety in TDF enhances its oral absorption and tissue permeability. nih.gov

| Prodrug Moiety | Example Drug | Activation Byproduct(s) | Key Advantage |

|---|---|---|---|

| Pivaloyloxymethyl (POM) | Adefovir dipivoxil | Formaldehyde, Pivalic Acid | Well-established, effective oral delivery |

| Isopropoxycarbonyloxymethyl (POC) | Tenofovir disoproxil | Formaldehyde, CO₂, Isopropanol | Avoids pivalic acid-related toxicities |

The phosphoramidate prodrug approach, often referred to as the ProTide technology, represents a significant advancement in phosphonate and phosphate prodrug design. frontiersin.org In this strategy, one of the acidic protons of the phosphonic acid is replaced by an amino acid ester, and the other is masked with an aryl group. These prodrugs are designed to be stable in plasma and are efficiently converted to the active nucleoside monophosphate intracellularly. The byproducts of this activation are generally non-toxic amino acids and phenols. nih.gov Tenofovir alafenamide (TAF), a phosphoramidate prodrug of tenofovir, has demonstrated greater plasma stability and more efficient delivery of the active drug into target cells compared to tenofovir disoproxil, allowing for lower doses and a better safety profile. frontiersin.org

Peptidomimetic prodrugs build upon this concept by incorporating small peptides or modified peptide structures. These can leverage peptide transporters for enhanced absorption and can be engineered for improved enzymatic stability and targeted delivery. nih.govfrontiersin.org Research has shown that peptidomimetic prodrugs can achieve significantly higher oral bioavailability compared to single amino acid prodrugs. nih.gov

Simple dialkyl esters of phosphonates have been explored as prodrugs, but they are often too chemically stable to be efficiently cleaved in vivo to release the active compound. nih.gov Dibenzyl esters show more promise as they can be cleaved more readily, with the rate of cleavage being tunable by modifying the substituents on the aryl ring. nih.gov

Alkoxyalkyl esters have emerged as a particularly important class of prodrugs, especially for compounds like cidofovir (B1669016). frontiersin.org These prodrugs can significantly enhance oral bioavailability and alter tissue distribution. Brincidofovir (CMX001) is a noteworthy example; it is a hexadecyloxypropyl (HDP) ester of cidofovir. This highly lipophilic moiety allows for high oral bioavailability and efficient delivery into cells, where the active cidofovir is released. nih.gov

| Ester Type | General Characteristics | Example |

|---|---|---|

| Dialkyl Esters | Often too stable for efficient in vivo cleavage. | - |

| Dibenzyl Esters | Cleavage rates can be modified by aryl substitution. | - |

| Alkoxyalkyl Esters | Can significantly improve oral bioavailability and tissue distribution. | Brincidofovir (HDP-cidofovir) |

Cyclic prodrugs based on salicylic acid, known as cycloSal prodrugs, have been investigated as a method to deliver phosphonates. In this design, the phosphonic acid is part of a cyclic diester with a substituted salicyl alcohol. These prodrugs can exhibit improved cell permeability and are designed to release the active drug upon enzymatic cleavage.

More recently, tyrosine-based prodrugs have shown considerable promise. frontiersin.orgnih.gov In these constructs, a modified (S)-tyrosine moiety is used as a promoiety. This approach, when applied to tenofovir, has resulted in compounds with substantially increased potency against both HIV and HBV compared to tenofovir alafenamide. nih.gov The enhanced efficacy is attributed to high cellular uptake and rapid intracellular cleavage to release the parent drug. nih.gov

Enzymatic Cleavage and Activation Mechanisms of Prodrugs

The conversion of an inactive prodrug into a pharmacologically active parent drug within the body is a critical process, predominantly mediated by enzymatic reactions. For phosphonate compounds, such as Diphenyl piperidine-2-phosphonate HCl, this bioactivation is essential to unmask the polar phosphonate group at the target site. nih.gov The design of phosphonate prodrugs involves attaching promoieties that are specifically designed to be cleaved by ubiquitous enzymes like esterases, which are abundant in the blood, liver, and other tissues. nih.govcardiff.ac.uk

The activation mechanism for most phosphonate prodrugs is a multi-step process that begins with an enzyme-initiated cleavage, which may be followed by a spontaneous chemical degradation. cardiff.ac.uk A common strategy involves ester-based promoieties that render the phosphonate molecule more lipophilic to facilitate passage across cell membranes. nih.gov

Several prodrug moieties have been developed, each with a distinct, yet conceptually similar, activation pathway:

Acyloxyalkyl Esters : This class, including the well-known pivaloyloxymethyl (POM) group, is a frequently used prodrug strategy. nih.gov The activation is initiated by carboxylesterases, which hydrolyze the terminal ester bond. This enzymatic cleavage generates a highly unstable hydroxymethyl intermediate. This intermediate then rapidly and spontaneously decomposes, releasing the active phosphonate monoester and formaldehyde. A second enzymatic event is typically required to release the free, active phosphonic acid. nih.govrsc.org

Alkoxycarbonyloxyalkyl Esters : Similar to acyloxyalkyl esters, this group includes moieties like isopropoxycarbonyloxymethyl (POC). The activation cascade is also initiated by esterases. nih.gov Enzymatic hydrolysis of the carbonate ester leads to an unstable carboxylate intermediate, which subsequently undergoes spontaneous decarboxylation (loss of CO2) and releases formaldehyde, liberating the phosphonate monoester. nih.govnih.gov The final active drug is released after a second enzymatic cleavage. nih.gov

S-Acylthioethyl (SATE) Esters : The SATE prodrug strategy also relies on esterase-mediated activation. nih.gov Esterases cleave the terminal thioester, resulting in a thiol intermediate. This intermediate then undergoes spontaneous decomposition to release ethylene sulfide and the mono-ester phosphonate. The process is repeated to free the active phosphonic acid. nih.gov

These enzymatic processes are designed to occur after the prodrug has been absorbed into the systemic circulation or has reached the target tissue, ensuring that the highly charged, and thus less permeable, active drug is released where it can exert its therapeutic effect. cardiff.ac.uk

Table 1: Enzymatic Activation Pathways for Common Phosphonate Prodrug Moieties

| Prodrug Moiety | Activating Enzyme | Step 1: Enzymatic Cleavage Product | Step 2: Spontaneous Decomposition | Final Products |

|---|---|---|---|---|

| Pivaloyloxymethyl (POM) | Carboxylesterase | Hydroxymethyl intermediate | Release of Formaldehyde | Monoester Phosphonate |

| Isopropoxycarbonyloxymethyl (POC) | Esterase | Unstable Carboxylate intermediate | Release of CO2 and Formaldehyde | Monoester Phosphonate |

Impact of Prodrug Derivatization on Pharmacokinetics

The primary reason for employing a prodrug strategy for phosphonates is to overcome the inherent pharmacokinetic challenges posed by the highly polar and negatively charged phosphonic acid group. nih.govnih.gov This functional group typically leads to poor membrane permeability, resulting in low oral bioavailability and limited intracellular uptake. cardiff.ac.ukfrontiersin.org By masking this charged moiety, prodrug derivatization significantly alters the compound's pharmacokinetic profile.

Absorption: The most significant impact of phosphonate derivatization is the enhancement of oral bioavailability. cardiff.ac.uk The promoieties increase the lipophilicity of the molecule, allowing it to be more readily absorbed across the intestinal mucosa via passive diffusion. cardiff.ac.ukacs.org For instance, the conversion of parent phosphonate drugs into their prodrug forms has led to substantial increases in oral absorption. Adefovir dipivoxil, the di-POM prodrug of adefovir, was selected for development because it displayed the highest oral bioavailability in preclinical studies, being more than twice that of the parent compound. nih.gov Similarly, tenofovir disoproxil fumarate, a di-POC prodrug, demonstrates significantly increased oral absorption and tissue permeability compared to the free phosphonate, tenofovir. nih.gov In some cases, oral bioavailability has been reported to increase by 44 to 80-fold through prodrug strategies. frontiersin.org

Distribution: Once absorbed, the increased lipophilicity of the prodrug can also alter its distribution throughout the body. cardiff.ac.uk The prodrug form can penetrate tissues and cross cellular membranes more effectively than the charged parent drug. nih.govresearchgate.net This can lead to higher intracellular concentrations of the active compound in target tissues. frontiersin.org For example, the ProTide technology, which creates aryloxy amino acid phosphoramidates, is used to generate prodrugs like Tenofovir Alafenamide (TAF). TAF is preferentially taken up by lymphatic tissues and liver cells, where it is then converted to the active tenofovir, leading to higher active concentrations in target cells and lower plasma concentrations, which can potentially reduce systemic side effects. frontiersin.org

Table 2: Comparison of Pharmacokinetic Properties of Parent Phosphonates and Their Prodrugs

| Compound | Prodrug Form | Key Pharmacokinetic Improvement | Reference |

|---|---|---|---|

| Adefovir (PMEA) | Adefovir Dipivoxil (di-POM) | >2-fold increase in oral bioavailability compared to parent drug. | nih.gov |

| Tenofovir (PMPA) | Tenofovir Disoproxil (di-POC) | Increased oral absorption and tissue permeability. | nih.gov |

| Cidofovir | Alkoxyalkyl esters | Improved pharmacokinetic properties over intravenous administration. | frontiersin.org |

| 2-PMPA | Tetra-ODOL-2-PMPA | 44-80 fold greater oral bioavailability. | frontiersin.org |

Preclinical Evaluation and Pharmacokinetics

Quantification Methods for Phosphonate (B1237965) Drugs in Biological Samples

Accurate quantification of a drug in biological matrices like plasma, blood, and tissues is fundamental to pharmacokinetic analysis. For polar compounds like phosphonates, this can present analytical challenges.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of molecules. Specifically, Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to correlate the signals of two different types of nuclei, such as proton (¹H) and phosphorus (³¹P). This technique, ¹H-³¹P HSQC NMR, can be highly specific for quantifying phosphorus-containing compounds like phosphonates in complex biological samples, as the ³¹P nucleus provides a unique spectral window with generally low background interference.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a widely used and highly sensitive method for drug quantification. However, polar compounds like phosphonates can be challenging to analyze with standard reversed-phase LC methods. Their high polarity leads to poor retention on nonpolar stationary phases, resulting in inadequate separation from other components in the biological matrix. Specialized techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing chromatography are often required to achieve satisfactory retention and analysis of these polar molecules.

Toxicity Prediction and Assessment

Due to a lack of direct experimental data on the toxicity of Diphenyl piperidine-2-phosphonate hcl, this section provides a predictive assessment based on the toxicological profiles of its core structural components: the piperidine (B6355638) ring and the diphenyl phosphonate group. This analysis also incorporates findings from related organophosphorus compounds and substituted piperidine derivatives to forecast potential toxicological outcomes.

The toxicity of this compound is likely to be a composite of the effects of its constituent parts. Organophosphate esters are known for a range of toxic effects, including neurotoxicity, cytotoxicity, and potential carcinogenicity. mdpi.comtandfonline.comwikipedia.org Similarly, piperidine and its derivatives can exhibit significant biological activity and toxicity. ajchem-a.comijnrd.org

Predicted Toxicity Profile based on Structural Analogs:

Piperidine Moiety: Piperidine is a cyclic aliphatic amine that is corrosive and can cause severe skin burns and eye damage. nih.govjubilantingrevia.com It is classified as toxic if it comes into contact with the skin or is inhaled. jubilantingrevia.com Acute exposure in humans can lead to irritation of the respiratory tract, dizziness, and other central nervous system effects. nih.gov While it has not been shown to be carcinogenic, some piperidine derivatives have demonstrated cytotoxic activity against various cancer cell lines. nih.govmdpi.comresearchgate.net

Diphenyl Phosphonate Moiety: Diphenyl phosphate (B84403) (DPHP), a close analog of the diphenyl phosphonate group, is the primary metabolite of several flame retardant organophosphate esters. nih.govnih.gov Studies on DPHP have indicated potential for cardiotoxicity and hemotoxicity during embryonic development in zebrafish models, possibly through disruption of mitochondrial function. nih.govnih.gov Organophosphate esters as a class are associated with a variety of adverse health effects, including neurotoxicity, reproductive disorders, and potential carcinogenic risks. tandfonline.comnih.gov Some have been shown to be genotoxic, causing DNA damage. mdpi.comnih.gov

In Silico and QSAR Predictions:

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activities, including toxicity, of chemical compounds based on their molecular structure. researchgate.netnih.govunc.edunih.gov For novel compounds like this compound, where experimental data is absent, in silico methods provide a valuable first look at potential hazards. biorxiv.orgbiorxiv.orgnih.govnih.govsciety.org

QSAR models developed for piperidine derivatives have been used to predict their toxicity against various organisms. researchgate.netnih.gov Similarly, computational studies on organophosphates help in understanding their interaction with biological targets and predicting their toxic effects. biorxiv.orgbiorxiv.orgsciety.org Based on these approaches, it can be inferred that the combination of a piperidine ring and a diphenyl phosphonate group may result in a compound with significant biological activity and a corresponding potential for toxicity.

Data Tables of Related Compound Toxicity

To provide a quantitative context for the potential toxicity of this compound, the following tables summarize the acute toxicity data for piperidine and general toxicity information for diphenyl phosphate.

Table 1: Acute Toxicity of Piperidine

| Exposure Route | Species | Toxicity Value | Reference |

|---|---|---|---|

| Oral | Rat | LD50: 133-740 mg/kg | industrialchemicals.gov.au |

| Inhalation | Human | Irritation Threshold: 26 ppm | nih.gov |

| Dermal | - | Toxic in contact with skin | jubilantingrevia.com |

Table 2: Toxicological Profile of Diphenyl Phosphate

| Toxicity Endpoint | Finding | Model System | Reference |

|---|---|---|---|